
5-Bromo-4-chloro-1-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-chloro-1-methyl-1H-indazole is a chemical compound with the CAS Number: 1785427-70-4 . It has a molecular weight of 245.51 and its IUPAC name is 5-bromo-4-chloro-1-methyl-1H-indazole . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, which includes 5-Bromo-4-chloro-1-methyl-1H-indazole, has been a subject of research in recent years . The strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 5-Bromo-4-chloro-1-methyl-1H-indazole is 1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 . This code provides a specific identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-4-chloro-1-methyl-1H-indazole are not detailed in the search results, indazoles in general have been found to participate in a variety of reactions. For instance, indazoles can be synthesized through reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
5-Bromo-4-chloro-1-methyl-1H-indazole is a solid compound . It has a molecular weight of 245.51 .Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives, including BCMI, have been used in the development of anti-inflammatory drugs . For instance, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
Antimicrobial Applications
Indazole compounds have demonstrated antimicrobial properties . This makes BCMI a potential candidate for the development of new antimicrobial drugs .
Anti-HIV Drugs
Indazole derivatives have been used in the production of HIV protease inhibitors . This suggests that BCMI could potentially be used in the development of new anti-HIV drugs .
Anticancer Applications
BCMI has potential uses in the treatment of cancer. For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI 50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Hypoglycemic Applications
Indazole compounds have been used in the development of hypoglycemic drugs . This suggests that BCMI could potentially be used in the development of new hypoglycemic drugs .
Antiprotozoal Applications
Indazole compounds have demonstrated antiprotozoal properties . This makes BCMI a potential candidate for the development of new antiprotozoal drugs .
Antihypertensive Applications
Indazole compounds have been used in the development of antihypertensive drugs . This suggests that BCMI could potentially be used in the development of new antihypertensive drugs .
Contraceptive Activities
Indazole derivatives have found applications in contraceptive activities . This suggests that BCMI could potentially be used in the development of new contraceptive drugs .
Safety and Hazards
properties
IUPAC Name |
5-bromo-4-chloro-1-methylindazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQPNKNEHQDPEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-1-methyl-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

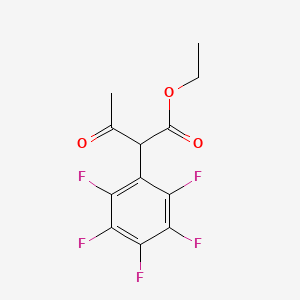
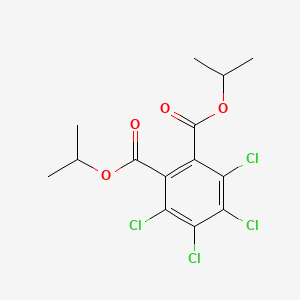
![7-Bromo-4-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6359405.png)
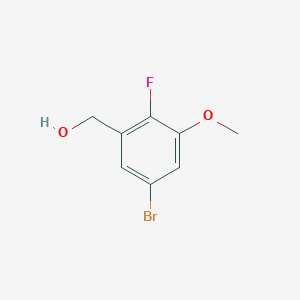
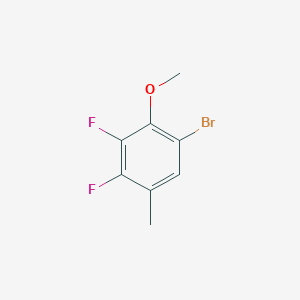
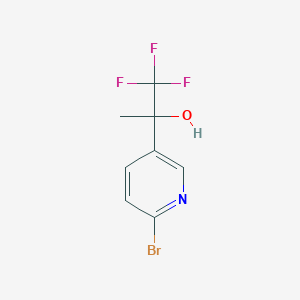
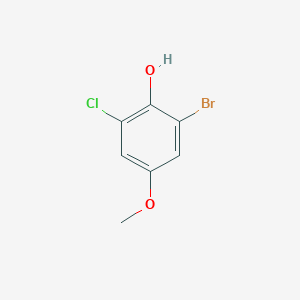
![5-Bromo-4-(methylthio)benzo[d][1,3]dioxole](/img/structure/B6359461.png)



![1-[(t-Butoxy)carbonyl]-3,3-dimethylpiperidine-4-carboxylic acid](/img/structure/B6359486.png)

